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Compound of Interest

Compound Name: 3-Formyl-6-methylchromone

Cat. No.: B1298627 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Formyl-6-methylchromone (CAS No: 42059-81-4), a valuable building block in medicinal

chemistry and organic synthesis. The information presented is intended for researchers,

scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation
The following tables summarize the key spectroscopic data for 3-Formyl-6-methylchromone.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Solvent

10.21 s CDCl₃

8.60 s CDCl₃

8.01 d CDCl₃

7.58 dd CDCl₃

7.45 d CDCl₃

2.49 s CDCl₃

10.32 s DMSO-d₆

8.95 s DMSO-d₆

8.04 s DMSO-d₆

7.82 d DMSO-d₆

7.66 d DMSO-d₆

2.46 s DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Tentative Assignment Solvent

188.9 C=O (Aldehyde) CDCl₃

176.1 C=O (Chromone C4) CDCl₃

160.2 C2 CDCl₃

154.6 C8a CDCl₃

137.9 C6 CDCl₃

136.5 C7 CDCl₃

125.6 C5 CDCl₃

124.1 C4a CDCl₃

119.8 C3 CDCl₃

117.9 C8 CDCl₃

21.0 -CH₃ CDCl₃

Note: The assignments for the ¹³C NMR data are based on general principles of NMR

spectroscopy and comparison with similar chromone derivatives, as a definitive literature

source with explicit peak assignments was not identified.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Interpretation

~1700 - 1600
C=O stretching vibrations (aldehyde and

chromone ketone)

~1600 - 1450 Aromatic C=C stretching vibrations

~1250 C-O-C stretching vibration

~2850, 2750 C-H stretching of the aldehyde

~3000 Aromatic C-H stretching
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Table 4: Mass Spectrometry Data

m/z Interpretation

188.05 [M]⁺ (Molecular Ion)

187.04 [M-H]⁺

159.04 [M-CHO]⁺

131.05

103.05

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 3-Formyl-6-methylchromone for ¹H NMR and 50-100

mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: Bruker AV-300 Spectrometer (or equivalent).

Operating Frequency: 300 MHz.

Pulse Program: Standard single-pulse experiment.
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Solvent: CDCl₃ or DMSO-d₆.

Temperature: Ambient.

¹³C NMR Spectroscopy:

Instrument: Bruker AV-300 Spectrometer (or equivalent).

Operating Frequency: 75.5 MHz.[1]

Pulse Program: Proton-decoupled pulse sequence.

Solvent: CDCl₃.

Temperature: Ambient.

2.2 Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Sample Preparation: A small amount of the solid 3-Formyl-6-methylchromone is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is recorded.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI).

Instrumentation:
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The sample is introduced into the mass spectrometer, typically via a direct insertion probe

or after separation by gas chromatography.

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically

70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole

or ion trap) based on their mass-to-charge ratio (m/z).

A detector measures the abundance of each ion, generating a mass spectrum.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-Formyl-6-methylchromone.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 3-Formyl-6-methylchromone: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298627#spectroscopic-data-of-3-formyl-6-
methylchromone-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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